Lipophilicity and Aqueous Solubility
Lophanthoidin E has a calculated LogP value of 4.34, which is significantly lower than that of its analog Lophanthoidin F (LogP 5.00) [1]. A lower LogP value generally correlates with better aqueous solubility, a critical factor for in vitro assays [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.34 |
| Comparator Or Baseline | Lophanthoidin F: 5.00 |
| Quantified Difference | 0.66 units lower |
| Conditions | Calculated physicochemical property. |
Why This Matters
This 0.66-unit lower LogP indicates that Lophanthoidin E is likely to have fewer solubility issues in aqueous buffers than Lophanthoidin F, potentially reducing the need for high DMSO concentrations that can confound cell-based assays.
- [1] InvivoChem. (n.d.). Lophanthoidin E. Product page. View Source
- [2] Testa, B., Crivori, P., Reist, M., & Carrupt, P. A. (2000). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Perspectives in Drug Discovery and Design, 19(1), 179-211. View Source
